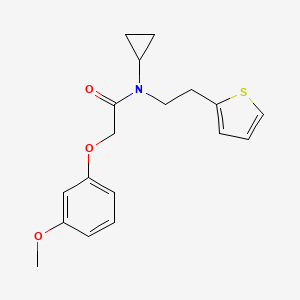

N-cyclopropyl-2-(3-methoxyphenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-(3-methoxyphenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide, also known as CP-945,598, is a synthetic compound that has been widely studied for its potential therapeutic effects. This compound belongs to a class of drugs called cannabinoid receptor antagonists, which are being investigated for their potential use in the treatment of various medical conditions.

Scientific Research Applications

Synthesis and Pharmacological Assessment

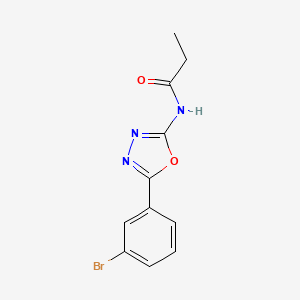

N-cyclopropyl-2-(3-methoxyphenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide and its derivatives exhibit a range of pharmacological activities due to their complex chemical structure. A study focused on the synthesis of novel acetamide derivatives through multi-step reactions, including the Leuckart reaction, highlighted their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds, particularly those with bromo, tert-butyl, and nitro groups at specific positions, showed comparable activities to standard drugs in pharmacological assessments (Rani, Pal, Hegde, & Hashim, 2016).

Chemoselective Acetylation in Antimalarial Drug Synthesis

The compound has also been implicated in the synthesis of intermediates for antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in the synthesis of antimalarial drugs, demonstrates the compound's utility in medicinal chemistry. This process, optimized using various acyl donors and conditions, underscores the importance of such chemical entities in developing therapeutic agents (Magadum & Yadav, 2018).

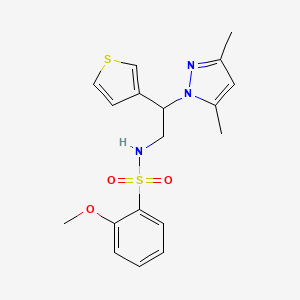

Antimicrobial and Antioxidant Studies

Further research into derivatives of this compound revealed antimicrobial and antioxidant potentials. Specific synthesized compounds have shown excellent antibacterial and antifungal properties, alongside remarkable antioxidant activities. This suggests their possible application in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

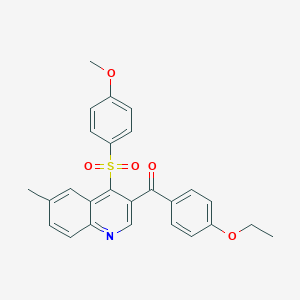

Protein Tyrosine Phosphatase 1B Inhibitors

In the realm of enzyme inhibition, derivatives of this compound were evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a target for antidiabetic agents. The synthesized derivatives showed promising IC50 values and correlated well with docking studies, indicating their potential as antidiabetic drugs (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

properties

IUPAC Name |

N-cyclopropyl-2-(3-methoxyphenoxy)-N-(2-thiophen-2-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-21-15-4-2-5-16(12-15)22-13-18(20)19(14-7-8-14)10-9-17-6-3-11-23-17/h2-6,11-12,14H,7-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOLYWYDPGLWRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)N(CCC2=CC=CS2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyano-6-cyclopropyl-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2917485.png)

![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2917486.png)

![N-(2-(4-fluorophenoxy)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2917487.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2917491.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2917499.png)

![(1-Methylpyrazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2917502.png)